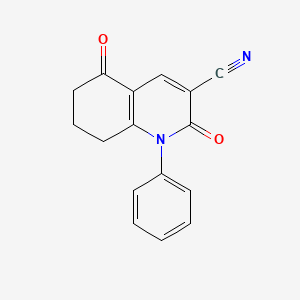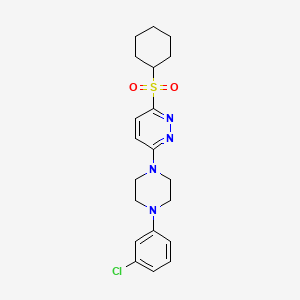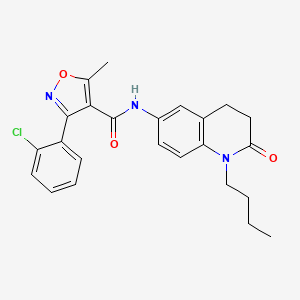
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、キノリンファミリーに属する複素環式化合物です。この化合物は、フェニル基とカルボニトリル基を含むキノリンコアというユニークな構造を特徴としています。この化合物は、その潜在的な生物活性のために、医薬品化学の分野で注目されています。
2. 製法
合成経路と反応条件: 2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つは、アニリン誘導体をマロノニトリルとジメドンと、ピペリジンなどの触媒の存在下で反応させることです。反応は通常、エタノールなどの溶媒中で還流温度で行われます。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、一貫した品質と収率を確保するために、連続フローリアクターと自動化されたシステムを使用することが含まれます。
反応の種類:
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ルイス酸触媒の存在下で、臭素やニトロニウムイオンなどの求電子剤。
主な生成物:
酸化: 追加の酸素含有官能基を持つキノリン誘導体の生成。
還元: 部分的または完全に還元されたキノリン誘導体の生成。
置換: フェニル環にさまざまな官能基を持つ置換キノリン誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with malononitrile and dimedone in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol at reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups on the phenyl ring.
科学的研究の応用
2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗癌などの潜在的な治療効果について探索されています。
産業: 特定の電子または光学特性を持つ新しい材料の開発に使用されています。
作用機序
2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。これは、特定の酵素や受容体の阻害剤として作用し、生物学的経路を調節する可能性があります。正確な分子標的と経路は、調査されている特定の生物活性によって異なる場合があります。
類似化合物:
2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸: カルボニトリル基の代わりにカルボン酸基を持つ類似の構造。
2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボンアミド: カルボンアミド基を持つ類似の構造。
独自性: 2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、カルボン酸基またはカルボンアミド基を持つ類似体と比較して、異なる化学反応性と生物活性を付与する可能性のあるカルボニトリル基の存在により、ユニークです。
類似化合物との比較
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group.
Uniqueness: 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which can impart different chemical reactivity and biological activity compared to its analogs with carboxylic acid or carboxamide groups.
特性
IUPAC Name |
2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-10-11-9-13-14(7-4-8-15(13)19)18(16(11)20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWZIREDFCHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C#N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487382 |
Source


|
| Record name | 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62370-50-7 |
Source


|
| Record name | 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-Cyanophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11268479.png)


![2-(2,5-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268501.png)
![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268512.png)
![3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268514.png)
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11268531.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11268532.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
![3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268549.png)

![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)
![2-(2,4-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268555.png)
